
5,5'-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide)
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) are not extensively documented in the available literature. it is known that the compound can be synthesized through the dimerization of Labetalol under specific conditions .
Chemical Reactions Analysis
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research compound to study the properties and behavior of dimer impurities in pharmaceutical compounds . Additionally, it is used in the development of new chemical reactions and synthetic methods . In the field of medicine, it is used to study the effects of dimer impurities on the efficacy and safety of pharmaceutical compounds .
Mechanism of Action
Comparison with Similar Compounds
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) can be compared with other similar compounds, such as Labetalol and other dimer impurities. Labetalol is a specific competitive antagonist at both alpha-and beta-adrenergic receptor sites, while 5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) is a dimer impurity of Labetalol . This compound is unique in its structure and properties, making it a valuable research compound for studying the effects of dimer impurities in pharmaceutical compounds .
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[5-(3-carbamoyl-4-hydroxyphenyl)piperazin-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20N4O4/c19-17(25)11-5-9(1-3-15(11)23)13-7-22-14(8-21-13)10-2-4-16(24)12(6-10)18(20)26/h1-6,13-14,21-24H,7-8H2,(H2,19,25)(H2,20,26) |
InChI Key |
XTKSAEKIISOABY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)C2=CC(=C(C=C2)O)C(=O)N)C3=CC(=C(C=C3)O)C(=O)N |
Origin of Product |
United States |
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